molecular formula C6H10O2 B1584589 2,3-Dimethoxy-1,3-butadiene CAS No. 3588-31-6

2,3-Dimethoxy-1,3-butadiene

Cat. No.: B1584589
CAS No.: 3588-31-6
M. Wt: 114.14 g/mol
InChI Key: NHBDKDZHQKQPTF-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2,3-Dimethoxy-1,3-butadiene plays a significant role in biochemical reactions, particularly in Diels-Alder reactions. It has been employed as a diene to investigate the Diels-Alder chemistry of pristine and defective graphene . The compound interacts with various biomolecules, including enzymes and proteins, to form adducts. For instance, it forms adducts with graphene through Diels-Alder chemistry . Additionally, this compound has been used in the synthesis of novel benzopentathiepin varacinium trifluoroacetate .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound participates in Diels-Alder reactions, forming adducts with graphene and other substrates These interactions may involve enzyme inhibition or activation, leading to changes in gene expression and cellular function

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings have been studied to some extent. The compound is known to undergo hydrolysis in the presence of acid catalysts . Over time, the effects of this compound on cellular function may change due to its degradation and interaction with other biomolecules. Long-term studies are necessary to understand the temporal effects of this compound in both in vitro and in vivo settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its role in Diels-Alder reactions. The compound interacts with enzymes and cofactors to form adducts with substrates such as graphene . These interactions may affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Preparation Methods

2,3-Dimethoxy-1,3-butadiene can be synthesized through several methods:

Comparison with Similar Compounds

2,3-Dimethoxy-1,3-butadiene can be compared with other similar compounds, such as:

Properties

IUPAC Name

2,3-dimethoxybuta-1,3-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-5(7-3)6(2)8-4/h1-2H2,3-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBDKDZHQKQPTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=C)C(=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30189438
Record name 2,3-Dimethoxy-1,3-butadiene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3588-31-6
Record name 2,3-Dimethoxy-1,3-butadiene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3588-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dimethoxy-1,3-butadiene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dimethoxy-1,3-butadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30189438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dimethoxy-1,3-butadiene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 2,3-Dimethoxy-1,3-butadiene primarily used for in chemical synthesis?

A1: this compound is a versatile building block in organic synthesis, particularly as a diene in Diels-Alder reactions. Its reactivity stems from its electron-rich nature, readily participating in [4+2] cycloadditions with various dienophiles. [, ] This reaction allows for the construction of six-membered rings, which are prevalent in many natural products and pharmaceuticals.

Q2: Can you give some specific examples of compounds synthesized using this compound?

A2: Certainly! One example is the synthesis of 3,4-dimethoxy thiophene. This compound is prepared through a one-pot synthesis where this compound reacts directly with sulfur dichloride (SCl2). [] Another example is the synthesis of cytotoxic furonaphthoquinone natural products, where this compound reacts with 2-hydroxy-1,4-naphthoquinone. [] Researchers have also explored its use in synthesizing cyclohex-3-ene-1,1-bis(phosphonates) through reactions with tetraethyl vinylidenebis(phosphonate). []

Q3: What are the advantages of using this compound in these synthesis reactions?

A3: Several advantages make it a desirable reagent:

  • Regioselectivity: Reactions with unsymmetrical dienophiles often lead to the preferential formation of one regioisomer, simplifying product isolation and purification. []
  • Versatility: It reacts with a wide range of dienophiles, enabling the synthesis of diverse cyclic compounds. []

Q4: What is known about the reaction mechanism of this compound in Diels-Alder reactions?

A4: Diels-Alder reactions with this compound typically follow a concerted mechanism. This means the formation of new bonds and the breaking of existing bonds happen simultaneously in a single step. The reaction proceeds through a cyclic transition state, and the stereochemistry of the diene and dienophile determines the stereochemistry of the product. [, ]

Q5: Are there any computational studies on the reactivity of this compound?

A5: Yes, computational chemistry has been employed to investigate the reactivity of this compound, particularly in Diels-Alder reactions with graphene. [] Density functional theory (DFT) calculations have been used to explore the potential for using graphene as a diene or dienophile in these reactions. The studies provide insights into the thermodynamic feasibility of such reactions and the influence of defects on graphene's reactivity.

Q6: How is this compound typically synthesized?

A6: A common method involves the reaction of biacetyl with trimethyl orthoformate. [, ] This reaction can be carried out in the presence of an acid catalyst and often results in high yields of this compound. Researchers have explored optimizing this synthesis by using phase-transfer catalysts and varying solvents and reaction conditions to improve yield and purity. []

Q7: What are the spectroscopic characteristics of this compound?

A7: this compound can be characterized using various spectroscopic techniques:

  • NMR Spectroscopy (1H NMR and 13C NMR): Provides information about the hydrogen and carbon environments in the molecule, confirming its structure. [, ]
  • FT-IR Spectroscopy: Helps identify functional groups present in the molecule by analyzing its infrared absorption spectrum. []
  • UV-Vis Spectroscopy: Can provide information about the electronic transitions within the molecule and its conjugation. []

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